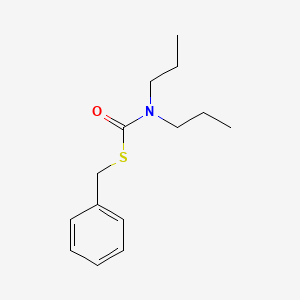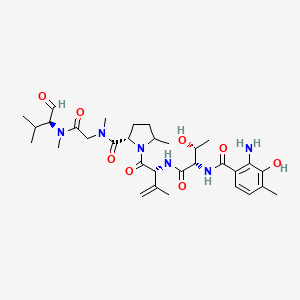
Proxibarbal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Proxibarbal can be synthesized through a series of chemical reactions involving barbituric acid derivatives. The synthetic route typically involves the reaction of 5-allyl-5-(2-hydroxypropyl)barbituric acid with appropriate reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Proxibarbal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Proxibarbal has several scientific research applications:
Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.
Biology: Investigated for its effects on serotonin and histamine pathways.
Industry: Employed in the synthesis of other barbiturate derivatives and related compounds.
Mechanism of Action
Proxibarbal exerts its effects through enzyme induction of serotoninase and histaminase, leading to anti-serotonin and anti-histamine effects . It modulates the gamma-aminobutyric acid (GABA) receptor-ionophore complex, affecting the frequency and duration of chloride channel opening . This modulation results in its anti-anxiety and anti-migraine properties.
Comparison with Similar Compounds
Proxibarbal is compared with other barbiturate derivatives such as butalbital and phenobarbital:
Phenobarbital: Known for its anticonvulsant properties and longer duration of action, but also has significant sedative effects. This compound’s uniqueness lies in its lack of hypnotic action and specific anti-serotonin and anti-histamine effects, making it suitable for treating migraines and anxiety without causing significant sedation.
Properties
CAS No. |
2537-29-3 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |
InChI Key |
VNLMRPAWAMPLNZ-UHFFFAOYSA-N |
SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
Canonical SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
42013-22-9 42013-34-3 2537-29-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axeen Centralagol Ipronal proxibarbal proxybarbital Vasalgin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















